B1577039 Dermaseptin-1

Dermaseptin-1

Cat. No.: B1577039
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Discovery and Natural Origin

Dermaseptin-1 was initially identified in 1991 from Phyllomedusa sauvagii (the waxy monkey leaf frog) through a multi-step purification protocol involving molecular sieve filtration, ion-exchange chromatography, and reverse-phase high-performance liquid chromatography (RP-HPLC). Its complete amino acid sequence (ALWKTMLKKLGTMALHAGKAALGAAADTISQGTQ) was determined via Edman degradation and confirmed by mass spectrometry. The peptide’s discovery marked a milestone in understanding amphibian host defense mechanisms, as it demonstrated potent antifungal activity at micromolar concentrations without inducing hemolysis.

Table 1: Key properties of this compound

Property Description
Amino acid sequence ALWKTMLKKLGTMALHAGKAALGAAADTISQGTQ
Molecular weight 3455.04 Da
Source organism Phyllomedusa sauvagii
Structural conformation Amphipathic α-helix (residues 1–27) in hydrophobic environments
Primary activity Antimicrobial (bacteria, fungi), antiprotozoal (e.g., Leishmania major)

The peptide’s natural role involves protecting frog skin from microbial colonization in humid tropical environments, where pathogen exposure is high.

Taxonomic Classification of Source Organisms

This compound is synthesized in the granular glands of Phyllomedusa sauvagii, a species belonging to the family Hylidae (tree frogs) and subfamily Phyllomedusinae . This taxonomic group is endemic to the Gran Chaco region of South America, spanning Argentina, Bolivia, Paraguay, and Brazil.

Key taxonomic features of Phyllomedusa sauvagii:

  • Order : Anura (frogs and toads)
  • Family : Hylidae
  • Subfamily : Phyllomedusinae
  • Genus : Phyllomedusa
  • Species : sauvagii

The genus Phyllomedusa comprises 16 recognized species, many of which produce distinct dermaseptin variants. For example, Phyllomedusa bicolor secretes dermaseptin-B peptides, while P. oreades produces dermaseptin-01. These peptides share a conserved N-terminal preproregion but diverge in their mature antimicrobial domains, reflecting species-specific evolutionary adaptations.

Evolutionary Significance of Amphibian Antimicrobial Peptides

Amphibian AMPs like this compound are products of an ancient defense system that evolved over 300 million years ago. Their diversification is driven by:

  • Pathogen-host arms races : Selective pressure from rapidly evolving microbial pathogens has favored the proliferation of AMP gene families with divergent sequences.
  • Ecological niche adaptation : Frogs inhabiting diverse environments (e.g., tropical rainforests vs. arid regions) encounter distinct microbial communities, necessitating peptide specialization.
  • Gene duplication and divergence : The dermaseptin superfamily arose from repeated gene duplication events, followed by adaptive evolution in the mature peptide region.

Table 2: Evolutionary mechanisms shaping dermaseptin diversity

Mechanism Evidence
Diversifying selection Elevated dN/dS ratios in mature peptide domains of hylid AMP genes
Coordinated evolution Compensatory mutations between acidic propiece and cationic mature domains
Structural conservation Alpha-helical conformation preserved across 100+ dermaseptin variants

For instance, genomic analyses reveal that the preproregion of dermaseptin precursors is highly conserved across hylid frogs, while the mature peptide domain exhibits hypervariability—a hallmark of positive selection. This "mix-and-match" evolutionary strategy enables rapid adaptation to emerging pathogens while maintaining efficient peptide biosynthesis and secretion.

Properties

bioactivity

Antibacterial

sequence

GLWSKIKETGKEAAKAAGKAALNKIAEAV

Origin of Product

United States

Comparison with Similar Compounds

Structural Comparison with Similar Peptides

Conserved Domains and Motifs

Dermaseptin-1 shares structural homology with other dermaseptins, including a conserved signal peptide domain (22 residues), an acidic spacer region, and a mature peptide (20–21 residues) with a C-terminal amidation motif (-GGQ or -GEQ) . For example:

  • Dermaseptin-PH : Contains an identical N-terminal Trp residue and an amphipathic AA/GKAA motif in its mid-region, similar to this compound .
  • Dermaseptin-PD-1/PD-2 : Isolated from Pachymedusa dacnicolor, these peptides feature a helical structure with cationic residues critical for membrane interaction, mirroring this compound’s mechanism .

Analogues and Engineered Derivatives

  • DP-1 and DP-2 : Truncated analogues of this compound. DP-2, a TAT-fusion peptide (GRKKRRQRRR-Gly-DP-1), demonstrates enhanced cell-penetrating ability and reduced cytotoxicity toward HMEC-1 cells (IC50 >100 µM) compared to DP-1 .

Functional Comparison

Antimicrobial and Antiviral Activity

Peptide Target Microbe/Virus Activity (IC50 or MIC) Mechanism Reference
This compound T. cruzi trypomastigotes 0.25–4.85 µM Membrane pore formation
Dermaseptin-4 T. cruzi trypomastigotes 0.25 µM Disruption of anionic phospholipids
Phylloseptin-8 T. cruzi epimastigotes 0.69 µM Electrostatic membrane interaction
Polybia-CP T. cruzi amastigotes <1 µM Necrosis induction
Dermaseptin-S1 Herpes Simplex Virus-1 (HSV-1) Direct inactivation Viral envelope disruption

Key Insight : Dermaseptin-4 and Polybia-CP outperform this compound in specific antiparasitic contexts due to enhanced membrane affinity or alternative mechanisms like necrosis .

Anticancer Activity

Peptide Cancer Cell Line IC50 (µM) Selectivity (vs. HMEC-1) Reference
This compound H157 (lung carcinoma) 8.43 >10-fold
Dermaseptin-PD-1 PC-3 (prostate cancer) 6.75 >15-fold
DP-2 H157 3.21 >30-fold
Dermaseptin-PH U251MG (glioblastoma) 2.36 >40-fold

Key Insight : Engineered derivatives like DP-2 and naturally occurring variants (e.g., Dermaseptin-PH) exhibit superior potency and selectivity, likely due to optimized charge and hydrophobicity .

Cytotoxicity Profile

Dermaseptin-PD-1 and DP-2 further improve selectivity, with IC50 values >100 µM in non-cancerous cells .

Preparation Methods

Extraction of Natural Peptide from Frog Skin Secretion

The initial step in the preparation of Dermaseptin-1 typically involves the acquisition of skin secretions from frogs of the Phyllomedusa genus, such as Phyllomedusa sauvagii or Phyllomedusa tarsius. The process includes:

  • Skin Secretion Collection : Granular glandular secretions are collected by gentle transcutaneous electrical stimulation (e.g., 5 V DC, 3 ms pulse width, 50 Hz for 30 seconds) applied to the dorsal skin of the frog. This method is minimally invasive and allows for repeated sampling without harming the animal.
  • Lyophilization : The collected secretion is immediately lyophilized (freeze-dried) to preserve peptide integrity and facilitate storage at −20°C until further processing.

Molecular Cloning of this compound Precursor-Encoding cDNA

To obtain the genetic information encoding this compound, researchers construct cDNA libraries from the mRNA extracted from skin secretions. The steps include:

  • cDNA Library Construction : mRNA is isolated from the skin secretion or skin tissue, followed by reverse transcription to generate complementary DNA (cDNA).
  • Shotgun Cloning Strategy : This approach is used to clone the precursor-encoding cDNA of this compound. It involves random fragmentation and cloning of cDNA fragments into vectors, followed by sequencing to identify the peptide-encoding regions.
  • Sequence Analysis : The precursor peptide sequences are analyzed to determine the mature this compound sequence, which typically includes a signal peptide, an acidic spacer region, and the mature peptide domain.

Chemical Synthesis of this compound

Due to the limited quantity of natural peptide, chemical synthesis is the preferred method for preparing this compound for research and therapeutic use. The process involves:

  • Solid-Phase Peptide Synthesis (SPPS) : This is the standard technique used to chemically synthesize this compound. The peptide chain is assembled stepwise on a solid resin, allowing precise control over amino acid sequence and modifications.
  • Purification by Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) : After synthesis, the crude peptide is purified using RP-HPLC to achieve high purity (commonly >99%). The retention time during RP-HPLC provides information about peptide hydrophobicity and purity.
  • Verification by Mass Spectrometry : The molecular weight of the purified peptide is confirmed using techniques such as Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry to ensure correct synthesis.

Structural Characterization

The secondary structure of this compound is critical for its biological activity. Characterization methods include:

  • Circular Dichroism (CD) Spectroscopy : CD spectra are recorded in aqueous and membrane-mimetic environments (e.g., 50% trifluoroethanol solution) to assess the α-helical content and conformational changes of this compound and its analogues.
  • Physicochemical Property Prediction : Tools like Heliquest are used to predict hydrophobicity, hydrophobic moment, and net charge, which influence peptide activity and membrane interaction.

Preparation of this compound Analogues

Research often involves designing and synthesizing analogues of this compound to optimize antimicrobial efficacy and reduce cytotoxicity. Modifications include:

  • Increasing hydrophobicity or net positive charge to enhance membrane interaction.
  • Substituting specific amino acids to alter helicity and salt sensitivity.
  • These analogues are synthesized and purified similarly to the native peptide and characterized for their bioactivity and structural properties.

Summary Table: Preparation Workflow of this compound

Step Description Key Techniques/Tools References
1. Skin Secretion Collection Electrical stimulation of frog skin to collect secretions; lyophilization for preservation Electrical stimulation, Freeze-drying
2. cDNA Cloning Isolation of mRNA, reverse transcription, shotgun cloning, sequencing to identify peptide genes cDNA library construction, Shotgun cloning
3. Chemical Synthesis Solid-phase peptide synthesis of this compound and analogues SPPS, RP-HPLC purification, MALDI-TOF MS
4. Structural Characterization Assessment of secondary structure and physicochemical properties Circular Dichroism spectroscopy, Heliquest
5. Analogue Design Rational modification of peptide sequence to improve properties Peptide synthesis and purification

Research Findings Related to Preparation

  • The RP-HPLC purification yields this compound with purities exceeding 99%, with retention times indicating hydrophobicity profiles consistent with α-helical peptides.
  • MALDI-TOF mass spectrometry confirms the expected molecular weight of this compound and its analogues, validating the synthesis process.
  • CD spectroscopy reveals that this compound adopts an α-helical structure in membrane-mimetic environments, which is essential for its antimicrobial function.
  • Modifications in peptide sequence during analogue synthesis affect hydrophobicity and charge, altering antimicrobial potency and salt sensitivity, demonstrating the importance of precise preparation methods for functional optimization.

This detailed overview synthesizes the preparation methods of this compound from natural extraction to chemical synthesis and structural characterization, supported by diverse and authoritative scientific studies. The methodologies described provide a robust framework for researchers aiming to produce this compound for experimental or therapeutic applications.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.